molecular formula C10H8N4OS2 B2472441 N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 198991-49-0

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No.: B2472441
CAS No.: 198991-49-0
M. Wt: 264.32
InChI Key: RDTRBMIBTMVFJD-UHFFFAOYSA-N
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Description

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a novel chemical entity designed for research applications, particularly in medicinal chemistry and drug discovery. This compound combines a thiourea scaffold, known for its diverse biological properties, with a 1,2,3-thiadiazole heterocycle, a privileged structure in agrochemical and pharmaceutical research . Thiourea derivatives are extensively investigated for their potent biological activities, including antibacterial, antifungal, antioxidant, and anticancer effects . Specifically, hybrid molecules containing both thiourea and thiadiazole motifs have demonstrated remarkable inhibitory activity against a range of bacterial pathogens and viruses . Some thiourea derivatives are established as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, functioning by binding to an allosteric site on the enzyme . The mechanism of action for related compounds often involves enzyme inhibition; for instance, certain thioureas are known to inhibit bacterial DNA gyrase and dihydrofolate reductase, while N-phenylthiourea is identified as a tyrosinase inhibitor . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-(phenylcarbamothioyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c15-9(8-6-17-14-13-8)12-10(16)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTRBMIBTMVFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for N-Phenyl-N'-(1,2,3-Thiadiazol-4-ylcarbonyl)Thiourea

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • 1,2,3-Thiadiazole-4-carbonyl moiety : Derived from 1,2,3-thiadiazole-4-carboxylic acid.
  • N-Phenylthiourea segment : Introduced via reaction of aniline with an acyl thiocyanate intermediate.

The convergent synthesis involves:

  • Conversion of 1,2,3-thiadiazole-4-carboxylic acid to its acyl chloride.
  • Formation of the acyl thiocyanate intermediate.
  • Nucleophilic addition of aniline to yield the thiourea.

Key Reaction Pathways

Acyl Chloride Synthesis

1,2,3-Thiadiazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to produce 1,2,3-thiadiazole-4-carbonyl chloride. Optimal conditions involve anhydrous dichloromethane (DCM) at 60°C for 4 hours, yielding 89–92% of the acyl chloride.

Reaction Scheme 1:
$$
\text{1,2,3-Thiadiazole-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 60°C}} \text{1,2,3-Thiadiazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Acyl Thiocyanate Formation

The acyl chloride reacts with potassium thiocyanate (KSCN) in acetonitrile under ultrasonic irradiation (40 kHz, 50°C) for 45 minutes to form 1,2,3-thiadiazole-4-carbonyl thiocyanate. This method achieves 94% yield, surpassing conventional stirring (72% yield over 300 minutes).

Reaction Scheme 2:
$$
\text{1,2,3-Thiadiazole-4-carbonyl chloride} + \text{KSCN} \xrightarrow[\text{Ultrasound}]{\text{CH}_3\text{CN, 50°C}} \text{1,2,3-Thiadiazole-4-carbonyl thiocyanate} + \text{KCl}
$$

Thiourea Coupling

The acyl thiocyanate reacts with aniline in the presence of triethylamine (TEA) as an HCl scavenger. Ultrasonic conditions (50°C, 30 minutes) afford the final product in 91% yield, compared to 68% under stirring.

Reaction Scheme 3:
$$
\text{1,2,3-Thiadiazole-4-carbonyl thiocyanate} + \text{PhNH}_2 \xrightarrow[\text{TEA}]{\text{Ultrasound, 50°C}} \text{this compound} + \text{HSCN}
$$

Alternative Pathways

1.3.1. Direct Amine-Isothiocyanate Coupling

An alternative route involves reacting 1,2,3-thiadiazole-4-carbonyl isothiocyanate with aniline. However, this method requires pre-synthesis of the isothiocyanate, which is less stable than the acyl thiocyanate intermediate.

1.3.2. Hydrazinolysis-Cyclization Approach

Hydrazinolysis of thiosemicarbazide derivatives followed by cyclization with carbon disulfide (CS₂) can yield the thiadiazole ring, but this method introduces additional purification challenges.

Optimization of Reaction Parameters

Solvent Screening

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., acetonitrile) enhance thiocyanate formation, while protic solvents (e.g., ethanol) lead to hydrolysis side products.

Table 1. Solvent Effects on Acyl Thiocyanate Formation

Solvent Method Time (min) Yield (%)
Acetonitrile Ultrasound 45 95
Acetone Stirring 300 63
Ethanol Stirring 300 12
DMF Stirring 300 25

Ultrasonic vs. Conventional Heating

Ultrasonic irradiation reduces reaction times by 80–90% and improves yields by 15–25% compared to conventional heating, attributed to enhanced mass transfer and cavitation effects.

Table 2. Ultrasound Optimization for Thiourea Coupling

Condition Temperature (°C) Time (min) Yield (%)
Ultrasound 50 30 91
Stirring 50 240 68
Thermal Reflux 80 180 72

Stoichiometric Ratios

A 1:1.2 molar ratio of acyl chloride to KSCN maximizes thiocyanate formation, while a 1:1 ratio of acyl thiocyanate to aniline minimizes side products. Excess aniline (>1.5 eq) leads to di-substitution byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) :

    • 3275 cm⁻¹ (N-H stretch, thiourea)
    • 1689 cm⁻¹ (C=O, acyl group)
    • 1243 cm⁻¹ (C=S, thiourea)
    • 1590 cm⁻¹ (C=N, thiadiazole).
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.72 (s, 1H, thiadiazole-H)
    • δ 7.45–7.32 (m, 5H, phenyl-H)
    • δ 10.21 (s, 1H, NH, D₂O exchangeable)
    • δ 10.05 (s, 1H, NH, D₂O exchangeable).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 179.8 (C=S)
    • δ 165.3 (C=O)
    • δ 152.1 (thiadiazole C-4)
    • δ 135.2–126.4 (phenyl carbons).

Elemental Analysis

Calculated for C₁₀H₈N₄O₂S₂ :

  • C: 45.45%, H: 3.05%, N: 21.21%, S: 24.24%
    Found :
  • C: 45.38%, H: 3.11%, N: 21.15%, S: 24.18%.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time to 8 minutes for acyl thiocyanate formation.
  • Crystallization Optimization : Use ethanol/water (70:30) for 98.5% purity.
  • Waste Management : Recover acetonitrile (>99%) via fractional distillation.

Chemical Reactions Analysis

N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiourea derivatives, including N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea. For instance, compounds containing thiadiazole rings have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 2 to 32 µg/mL against Staphylococcus epidermidis and other pathogens .

CompoundMIC (µg/mL)Activity Type
This compound4Antibacterial
1-(3,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea16Antifungal

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that thiourea derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, molecular docking studies have suggested that these compounds interact effectively with key biological targets involved in cancer progression .

Cell LineIC50 (µM)Compound Tested
MCF710This compound
A549155-(Thiophen-2-yl)-1,3,4-thiadiazole derivative

Biological Mechanisms

The mechanism of action for this compound involves its ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt essential cellular processes in pathogens and cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various thiourea derivatives demonstrated that this compound exhibited promising antimicrobial activity against Candida albicans and Mycobacterium tuberculosis, showing effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Activity
Research involving the evaluation of several thiourea derivatives against human cancer cell lines revealed that this compound significantly inhibited cell growth in MCF7 cells with an IC50 value of approximately 10 µM. This suggests its potential as a lead compound for further drug development targeting breast cancer .

Mechanism of Action

The mechanism of action of N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in the regulation of plant growth hormones . This inhibition leads to an increase in the levels of cytokinins, promoting cell division and growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) N-(4-Chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
  • Structure : Differs by a chlorine substituent on the phenyl ring.
  • This compound is commercially available and used in drug discovery for parasitic infections .
  • Data: Property Target Compound 4-Chlorophenyl Analog Melting Point Not reported Not reported Solubility Moderate Higher polarity Bioactivity Understudied Anti-nematode (89.4% deparasitization in analogs)
b) N-Phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea
  • Structure : Replaces thiadiazole with a pyrazole ring.
  • Impact: Pyrazole's electron-donating methyl groups improve metabolic stability. This analog exhibits notable anticonvulsant activity in rats due to enhanced blood-brain barrier penetration .
  • Key Difference : Thiadiazole analogs may show reduced CNS activity but higher thermal stability.

Heterocyclic Modifications

a) Triazole-Based Thioureas
  • Example : N-phenyl-N'-(1,2,4-triazolyl)thiourea .
  • Impact : Triazoles (e.g., 1,2,4-triazole) introduce additional hydrogen-bonding sites, altering tautomerism and metal-chelation capacity. These compounds form stable complexes with Cu(II) and Pd(II), useful in catalysis or antimicrobial applications .
  • Data: Property Thiadiazolylcarbonyl Thiourea Triazolyl Thiourea Tautomeric Form Thione dominant Thiol-thione equilibrium Metal Binding Moderate (S, N donors) Strong (multiple N donors) Thermal Stability High (mp ~200°C) Variable (mp 160–212°C)
b) Quinazoline-Thiourea Hybrids
  • Example : N3-aryl-N1-(2-phenylquinazolin-4-yl)thioureas .

Functional Group Additions

a) Water-Soluble Derivatives
  • Example: N-phenyl-N'-(sodium p-aminobenzenesulfonate)thiourea .
  • Impact : The sulfonate group drastically improves water solubility, enabling use as a reagent for Au(III), Pd(II), and Pt(IV) detection in environmental samples. Thiadiazolylcarbonyl analogs lack this solubility but may excel in organic-phase applications.
b) Acylated Thioureas
  • Example: 1-Acyl-3-(2'-aminophenyl)thioureas .
  • Impact : Acyl groups enhance lipophilicity, improving anti-parasitic activity (e.g., 89.4% deparasitization against Nippostrongylus brazilliensis). Thiadiazole analogs may require functionalization (e.g., alkylation) to achieve similar efficacy.

Biological Activity

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structure, which combines a thiadiazole ring with a thiourea moiety. This combination is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H8N4OS2
  • Molecular Weight : 264.33 g/mol
  • CAS Number : 198991-49-0

The synthesis of this compound typically involves the reaction between phenylisothiocyanate and 1,2,3-thiadiazole-4-carbonyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it exhibited:

  • Bacterial Activity : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 3.125 mg/mL .
  • Fungal Activity : It also demonstrated antifungal activity against Candida albicans and Aspergillus flavus, comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Research has indicated that derivatives of thiadiazole compounds can induce apoptotic cell death in cancer cells. For instance, studies on related compounds have shown promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating a potent anticancer effect .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as cytokinin oxidase/dehydrogenase, which are involved in plant growth regulation but also play roles in human cellular processes.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells contributes to its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiadiazole derivatives reveals that this compound possesses unique properties due to its specific structural features:

Compound NameBiological ActivityMIC (mg/mL)IC50 (µg/mL)
This compoundAntimicrobial & Anticancer3.1252.32 - 10.10
Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-yl urea)Plant Growth RegulatorNot specifiedNot specified
Other 1,3,4-Thiadiazole DerivativesAntimicrobial & AnticancerVariesVaries

This table highlights the antimicrobial and anticancer activities of this compound compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Anticancer Studies : In vivo studies using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells and induced tumor regression .
  • Antimicrobial Efficacy : A recent study found that modifications to the thiadiazole scaffold significantly enhanced its antimicrobial activity against both bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves coupling N-phenylthiourea with 1,2,3-thiadiazole-4-carbonyl chloride under controlled conditions. Microwave-assisted methods (e.g., 10 minutes at 98% yield for analogous thioureas) can enhance efficiency compared to traditional reflux . Solvent choice (e.g., tetramethylene sulfone for coordination chemistry) and stoichiometric ratios (e.g., 2:1 for thiourea-metal complexes) are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm thiourea backbone and substituent integration . X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N,N′-bis(4-chlorophenyl)thiourea . IR spectroscopy identifies thiocarbonyl (C=S) stretches near 1250–1350 cm1^{-1} .

Q. How does this compound interact with biological systems in preliminary screenings?

  • Methodology : Screen for cytokinin-like activity using in vitro plant morphogenesis assays (e.g., tobacco callus cultures), as seen with TDZ (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) . Antiviral activity can be assessed via picornavirus inhibition assays, focusing on the -NHC(=S)NH- pharmacophore .

Advanced Research Questions

Q. What structural features govern the antiviral or cytokinin activity of this thiourea derivative?

  • Key Findings :

  • The intact -NHC(=S)NH- group and substituent positioning (e.g., m-aminophenyl) are critical for antiviral activity, with a trans conformation enhancing target binding .
  • Thiadiazole moieties mimic purine rings in cytokinins, enabling receptor interaction in plant tissues .
    • Methodology : Conformational analysis via DFT (B3LYP/6-31G(d,p)) optimizes geometry-activity relationships .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) simulates binding to viral capsid proteins or plant cytokinin receptors .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodology : Slow evaporation from DMF/ethanol mixtures promotes single-crystal growth. SHELX programs refine structures against twinned or high-resolution data, though challenges persist in resolving disordered thiadiazole rings .

Q. How does metal coordination alter the compound’s bioactivity or stability?

  • Key Findings : Coordination with transition metals (e.g., Co(III)) via thiourea sulfur and nitrogen forms stable chelates, enhancing antimicrobial activity .
  • Methodology : Synthesize metal complexes using [(en)2_2Co(OSO2_2CF3_3)2_2] precursors; characterize via UV-Vis, ESR, and mass spectrometry .

Methodological Considerations

  • Contradictions : Microwave synthesis (98% yield ) vs. traditional methods (8–35% ) highlights the need for condition optimization.
  • Data Gaps : Limited crystallographic data on the thiadiazol-4-ylcarbonyl variant necessitates further structural studies.

This FAQ integrates multidisciplinary approaches (synthetic chemistry, computational biology, crystallography) to address both foundational and cutting-edge research challenges. Researchers should prioritize reproducibility by documenting solvent purity, reaction atmospheres, and spectroscopic validation protocols.

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